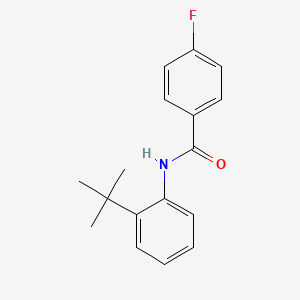

N-(2-tert-butylphenyl)-4-fluorobenzamide

Description

The exact mass of the compound this compound is 271.137242360 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-tert-butylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLSTIKLVXBCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-tert-butylphenyl)-4-fluorobenzamide synthesis route

An In-depth Technical Guide to the Synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide

Introduction

This compound is an aromatic amide that incorporates a sterically hindered 2-tert-butylaniline moiety and an electronically modified 4-fluorobenzoyl group. The presence of the bulky tert-butyl group ortho to the amide nitrogen can enforce specific conformational geometries, influencing the molecule's crystal packing and interaction with biological targets. The fluorine substituent, a common bioisostere for a hydrogen atom in medicinal chemistry, can modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, ensuring a reproducible and well-understood synthetic process.

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable approach to synthesizing this compound is through the formation of an amide bond. A retrosynthetic analysis logically disconnects the amide C-N bond, identifying the two primary synthons: an amine and a carboxylic acid derivative.

This leads to the identification of the key starting materials:

-

Amine Component: 2-tert-butylaniline

-

Acyl Component: 4-fluorobenzoyl chloride

The forward synthesis, therefore, involves the nucleophilic acyl substitution of 2-tert-butylaniline on 4-fluorobenzoyl chloride. This is a classic and robust transformation, often performed under Schotten-Baumann conditions or modifications thereof.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is the acylation of an amine. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the newly formed amide nitrogen. This neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Detailed Experimental Protocol

This protocol is a robust procedure derived from standard methodologies for benzamide synthesis.[1][2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-tert-Butylaniline | 149.23 | 1.49 g | 10.0 | 1.0 |

| 4-Fluorobenzoyl chloride | 158.56 | 1.66 g (1.25 mL) | 10.5 | 1.05 |

| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 25 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 25 mL | - | - |

| Brine (Saturated NaCl) | - | 25 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylaniline (1.49 g, 10.0 mmol). Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.52 g, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: Cooling the reaction mixture helps to control the exothermicity of the acylation reaction and minimizes potential side reactions.

-

Acylation: While stirring at 0 °C, add 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) dropwise to the solution over 10-15 minutes using a syringe. Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Aqueous Workup (Quenching): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess triethylamine), 25 mL of saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), and finally 25 mL of brine (to reduce the solubility of organic material in the aqueous phase). Rationale: This series of washes effectively removes impurities and byproducts, simplifying the final purification step.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a crystalline solid.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow and the overall process of the synthesis.

Caption: Logical relationship of synthetic components.

Caption: Step-by-step experimental workflow diagram.

Product Characterization (Predicted)

As no direct literature source for the complete characterization of this specific molecule was identified, the following data are predicted based on the analysis of structurally similar compounds.[1] Researchers should obtain experimental data to confirm the structure and purity.

| Analysis | Predicted Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110 - 125 °C (Estimated range) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.8 (m, 2H, Ar-H), 7.5-7.1 (m, 6H, Ar-H, NH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O), 164.0 (d, J≈250 Hz, C-F), 145.0, 135.0, 132.0, 130.0 (d, J≈9 Hz), 128.0, 127.0, 126.0, 125.0, 115.5 (d, J≈22 Hz), 35.0 (quaternary C), 31.5 (CH₃) |

| MS (ESI+) | m/z: 286.14 [M+H]⁺ |

Safety and Handling

-

2-tert-Butylaniline: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

4-Fluorobenzoyl Chloride: Causes severe skin burns and eye damage.[5][6] It is corrosive and reacts with water.[1] This reagent is also a lachrymator. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.

-

Dichloromethane (DCM): Suspected of causing cancer. Handle with care in a fume hood.

-

Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work. A proper risk assessment should be conducted.

References

-

Tawab, M. A., et al. (2015). N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI. This reference describes a standard condensation reaction for a similar fluorinated benzamide. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. This paper outlines general procedures for amide bond formation using coupling reagents, which represents an alternative synthetic strategy. [Link]

-

PubChem. 2-tert-Butylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Buy 4-Tert-butyl-2-fluorobenzamide [smolecule.com]

Technical Guide: Spectroscopic Characterization of N-(2-tert-butylphenyl)-4-fluorobenzamide

This in-depth guide provides a detailed analysis of the expected spectral data for the compound N-(2-tert-butylphenyl)-4-fluorobenzamide. Designed for researchers and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind spectral acquisition protocols, and interpret the structural information encoded in each spectrum.

Molecular Structure and Spectroscopic Overview

This compound is an amide featuring two substituted aromatic rings. The structure's key features—a bulky tert-butyl group ortho to the amide nitrogen, a fluorine atom para to the carbonyl, and the amide linkage itself—all give rise to distinct and predictable spectroscopic signatures. Understanding these features is crucial for confirming the molecule's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the fluorine atom introducing characteristic splitting patterns.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the amide proton, the two aromatic rings, and the tert-butyl group. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| tert-Butyl (-C(CH₃)₃) | ~ 1.4 - 1.5 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons. This is a highly characteristic signal for this group. |

| Amide (N-H) | ~ 8.0 - 8.5 | Broad Singlet (br s) | N/A | The amide proton chemical shift is variable and concentration-dependent. It typically appears as a broad signal due to quadrupole broadening from the adjacent nitrogen. |

| Aromatic (H on fluoro-ring) | ~ 7.8 - 8.0 | Multiplet (m) | J(H,F) ≈ 8-9 Hz | The two protons ortho to the carbonyl group are deshielded and will likely appear as a doublet of doublets (or multiplet) due to coupling with the para-fluorine and the adjacent aromatic proton. |

| Aromatic (H on fluoro-ring) | ~ 7.1 - 7.3 | Multiplet (m) | J(H,H) ≈ 8-9 Hz | The two protons ortho to the fluorine atom will be influenced by its electron-donating and coupling effects, appearing as a multiplet. |

| Aromatic (H on t-butyl-ring) | ~ 7.2 - 7.5 | Multiplet (m) | J(H,H) ≈ 7-8 Hz | The four protons on the 2-tert-butylphenyl ring will exhibit complex splitting patterns due to their proximity to each other and the bulky tert-butyl group, resulting in overlapping multiplets. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon. The most notable feature will be the carbon-fluorine (C-F) coupling.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Rationale & Comparative Insights |

| Carbonyl (C=O) | ~ 164 - 166 | ~ 2-4 Hz (³JCF) | The amide carbonyl carbon is characteristically found in this region. It will exhibit a small coupling to the fluorine atom three bonds away. |

| C-F (ipso-Carbon) | ~ 163 - 165 | ~ 250-260 Hz (¹JCF) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant, a definitive indicator of the C-F bond. Its chemical shift is significantly downfield. |

| C-H (fluoro-ring, ortho to C=O) | ~ 129 - 131 | ~ 9-10 Hz (²JCF) | These carbons are two bonds away from fluorine and show a moderate coupling constant. |

| C-H (fluoro-ring, ortho to F) | ~ 115 - 117 | ~ 22-23 Hz (²JCF) | The fluorine's influence results in a characteristic upfield shift and a larger two-bond coupling constant for these carbons. |

| C-N (ipso-Carbon) | ~ 135 - 137 | N/A | The carbon attached to the nitrogen of the 2-tert-butylphenyl group. |

| C-tert-Butyl (ipso-Carbon) | ~ 145 - 148 | N/A | The quaternary carbon of the aromatic ring attached to the tert-butyl group. |

| Aromatic C-H (t-butyl-ring) | ~ 124 - 128 | N/A | The remaining aromatic C-H carbons on the tert-butyl substituted ring. |

| Quaternary C (-C (CH₃)₃) | ~ 35 | N/A | The central carbon of the tert-butyl group. |

| Methyl C (-C(CH₃ )₃) | ~ 31 | N/A | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is essential for generating high-quality, reproducible data.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Causality in Protocol:

-

Choice of Solvent (CDCl₃): Chloroform-d is a standard choice for small organic molecules due to its excellent dissolving power and minimal signal overlap with the analyte, ensuring a clean spectrum.

-

Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp, inert reference signal at 0.00 ppm, allowing for accurate and reproducible calibration of the chemical shift axis across experiments.

-

Shimming: This critical step corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming is essential for achieving high resolution and sharp, symmetrical peaks, which allows for accurate measurement of coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the IR spectrum will be dominated by absorptions from the amide group and the aromatic rings.

Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Comparative Insights |

| ~ 3300 - 3400 | N-H Stretch | Medium | This absorption is characteristic of the N-H bond in a secondary amide. Its position and sharpness can be influenced by hydrogen bonding. |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium | These signals correspond to the stretching of C-H bonds on the two aromatic rings. |

| ~ 2960 - 2850 | Aliphatic C-H Stretch | Strong | Strong absorptions from the C-H stretching vibrations within the tert-butyl group. |

| ~ 1660 - 1680 | C=O Stretch (Amide I Band) | Strong | This is one of the most intense and reliable absorptions in the spectrum, corresponding to the carbonyl stretch of the amide. Its frequency is typical for secondary aromatic amides.[1][2] |

| ~ 1510 - 1550 | N-H Bend (Amide II Band) | Strong | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |

| ~ 1600, ~1480 | C=C Aromatic Ring Stretch | Medium-Strong | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| ~ 1200 - 1250 | C-F Stretch | Strong | The C-F bond stretch typically appears as a strong band in the fingerprint region, providing clear evidence of fluorination.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to achieving a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Formula: C₁₇H₁₈FNO

-

Exact Mass: 271.1372 g/mol

-

Predicted [M+H]⁺: m/z 272.1450

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide C-N bond and the bond connecting the tert-butyl group to the aromatic ring.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragments:

-

m/z 123.0: This prominent peak corresponds to the 4-fluorobenzoyl cation . It arises from the cleavage of the amide C-N bond, a very common fragmentation pathway for amides. This fragment confirms the structure of the benzoyl portion of the molecule.

-

m/z 215.1: This peak results from the loss of a tert-butyl radical (57 Da) from the molecular ion. The stability of the tert-butyl radical makes this a favorable fragmentation process.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid.

-

Rationale for Acid: The addition of formic acid protonates the analyte in the solution phase, promoting the formation of the desired [M+H]⁺ ions during the electrospray process, thereby enhancing signal intensity.

-

Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Parameter Optimization: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 272.1) as the precursor, applying collision-induced dissociation (CID), and scanning for the resulting fragment ions. This step validates the predicted fragments like m/z 123.0.

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound. By combining foundational principles with data from analogous structures, we have built a comprehensive analytical profile. The predicted ¹H and ¹³C NMR spectra will confirm the molecule's carbon-hydrogen framework and fluorine substitution through characteristic chemical shifts and coupling constants. IR spectroscopy will verify the presence of key functional groups, notably the strong amide C=O and N-H stretches. Finally, mass spectrometry will confirm the molecular weight and provide structural validation through predictable fragmentation pathways. The detailed protocols provided herein offer a framework for achieving high-quality, reliable data for the definitive characterization of this and similar molecules.

References

- Supporting Information for a publication.

-

PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved February 16, 2026, from [Link]

-

Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). 4-tert-butyl-n-(2-fluorophenyl)benzamide (C17H18FNO). Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Tert-Butylbenzyl)-2-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Wiley. (n.d.). N-Tert-butyl-4-fluorobenzamide. SpectraBase. Retrieved February 16, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved February 16, 2026, from [Link]

-

NIST. (n.d.). Benzanilide, n,4-di-tert-butyl-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved February 16, 2026, from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-tert-butylphenyl)-4-fluorobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(2-tert-butylphenyl)-4-fluorobenzamide is a novel chemical entity with no publicly established mechanism of action. This guide, therefore, serves as a comprehensive, experience-driven framework for elucidating the mechanism of action of such a novel compound, using it as a case study. The experimental data and pathways presented herein are hypothetical and for illustrative purposes.

Introduction: From Phenotypic Hit to Mechanistic Understanding

The discovery of a novel bioactive small molecule, such as this compound, from a phenotypic screen represents a critical starting point in drug discovery. While knowing that a compound elicits a desired cellular response (e.g., inhibition of tumor cell proliferation) is valuable, a deep understanding of its mechanism of action (MoA) is paramount for its progression as a therapeutic candidate. A well-defined MoA is essential for predicting efficacy, understanding potential toxicities, developing pharmacodynamic biomarkers, and establishing a strong intellectual property position.

This guide provides a systematic and technically detailed roadmap for the MoA elucidation of this compound, assuming it has been identified as a potent inhibitor of proliferation in a KRAS-mutant non-small cell lung cancer (NSCLC) cell line. We will navigate the journey from initial target identification to the intricate details of pathway modulation and validation.

Part 1: Target Identification and Validation

The first crucial step is to identify the direct molecular target(s) of this compound. A multi-pronged approach, combining computational and experimental methods, is often the most effective.

In Silico Target Prediction

Given the structure of this compound, initial computational screens can provide a ranked list of potential targets. The presence of a benzamide core, a common scaffold in kinase inhibitors, suggests that kinases should be a primary area of investigation.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D conformation of this compound using a computational chemistry tool like ChemDraw or MarvinSketch.

-

Pharmacophore Modeling: Utilize platforms such as PharmMapper or SwissTargetPrediction. These servers compare the 3D structure of the compound against a database of known pharmacophores of active ligands for various targets.

-

Target Ranking: Analyze the output, which will be a list of potential targets ranked by a fitness score. Pay close attention to targets that are known to be relevant in the context of KRAS-mutant NSCLC.

Hypothetical Outcome: The in silico analysis predicts with a high confidence score that this compound binds to the ATP-binding pocket of a member of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 or MEK2.

Experimental Target Identification: Affinity-Based Proteomics

To experimentally identify the direct binding partners of our compound in an unbiased manner, affinity-based chemical proteomics is a powerful tool.

Experimental Protocol: Kinase Panel Screening

-

Compound Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin) for immobilization on streptavidin beads. A key consideration is to place the linker at a position that does not interfere with the putative target binding.

-

Cell Lysate Preparation: Prepare lysates from the KRAS-mutant NSCLC cell line (e.g., A549) under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads. As a control, use beads with no compound or a structurally related but inactive compound.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the active compound compared to the controls.

Hypothetical Outcome: The proteomics data reveals a significant and specific enrichment of MEK1 and MEK2 proteins in the sample incubated with the active compound.

Target Validation: Direct Binding and Enzymatic Assays

The next logical step is to validate the direct binding of this compound to the putative targets (MEK1/2) and to quantify its effect on their enzymatic activity.

Experimental Protocol: In Vitro Kinase Assay

-

Reagents: Obtain recombinant human MEK1 and ERK1 (its substrate).

-

Assay Setup: In a 384-well plate, set up reactions containing MEK1, ERK1, and ATP. Include a dilution series of this compound.

-

Reaction and Detection: Allow the kinase reaction to proceed for a set time, then stop it and quantify the amount of phosphorylated ERK1 (p-ERK1) using a sensitive detection method such as LanthaScreen™ Eu-anti-pERK antibody.

-

Data Analysis: Plot the percentage of MEK1 inhibition against the log concentration of the compound to determine the IC50 value.

Table 1: Hypothetical In Vitro Activity of this compound

| Target | Assay Type | IC50 (nM) |

| MEK1 | Enzymatic | 15.2 |

| MEK2 | Enzymatic | 18.5 |

| A panel of 100 other kinases | Enzymatic | >10,000 |

This data would strongly suggest that this compound is a potent and selective inhibitor of MEK1 and MEK2.

Part 2: Cellular Mechanism of Action

With the direct targets identified, the focus now shifts to confirming that the compound's cellular effects are mediated through the inhibition of MEK1/2 and the downstream MAPK pathway.

Target Engagement in Cells

It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: Treat the KRAS-mutant NSCLC cells with a dose range of this compound for a specified time (e.g., 2 hours).

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against total MEK1/2, phospho-MEK1/2, total ERK1/2, and phospho-ERK1/2. An antibody against a housekeeping protein like GAPDH should be used as a loading control.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of MEK and its direct substrate, ERK.

Hypothetical Outcome: Treatment with this compound leads to a dose-dependent decrease in the levels of p-ERK1/2, with no effect on total ERK1/2, total MEK1/2, or p-MEK1/2 (as it is a direct inhibitor of MEK activity, not its phosphorylation). This provides strong evidence of target engagement and pathway modulation in cells.

Diagram 1: Hypothesized Signaling Pathway

Caption: Inhibition of the MAPK pathway by this compound.

Phenotypic Rescue Experiments

To definitively link the anti-proliferative effect of the compound to its inhibition of MEK1/2, a rescue experiment can be performed.

Experimental Protocol: Constitutively Active MEK1 Rescue

-

Cell Line Engineering: Generate a stable cell line that expresses a constitutively active mutant of MEK1 (e.g., MEK1-S218D/S222D) that is resistant to the compound.

-

Proliferation Assay: Compare the anti-proliferative effect of this compound on the parental cell line and the engineered cell line.

Diagram 2: Experimental Workflow for MoA Elucidation

Caption: A structured workflow for mechanism of action studies.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process that builds a pyramid of evidence. Starting from broad, unbiased screening methods and progressively moving to more focused, hypothesis-driven experiments, a clear picture of the compound's molecular interactions and cellular consequences can be established. This in-depth understanding is not merely an academic exercise; it is the bedrock upon which a successful drug development program is built. The hypothetical case study presented here illustrates a robust and logical pathway to transform a promising phenotypic hit into a well-characterized development candidate.

References

-

Chemical Proteomics: "Chemical Proteomics to Identify Drug Targets and Elucidate Mechanisms of Action." Nature Reviews Drug Discovery. [Link]

-

In Silico Target Prediction: "SwissTargetPrediction: a web server for target prediction of bioactive small molecules." Nucleic Acids Research. [Link]

-

Kinase Assays: "A guide to kinase screening and profiling." Nature Reviews Drug Discovery. [Link]

-

MAPK Pathway: "MAPK signalling pathways in cancer." British Journal of Cancer. [Link]

-

Phenotypic Drug Discovery: "The importance of target identification in phenotypic drug discovery." Expert Opinion on Drug Discovery. [Link]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide

Executive Summary & Strategic Analysis

This protocol details the synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide , a sterically congested amide scaffold often found in TRP channel modulators and kinase inhibitors.

The Core Challenge: The ortho-tert-butyl group on the aniline ring creates a massive steric barrier ("The Ortho Effect"). Standard amide coupling protocols using carbodiimides (EDC/HOBt) or even uronium salts (HATU) often suffer from sluggish kinetics, incomplete conversion, or racemization (if chiral centers were present).

The Solution: This guide utilizes a Nucleophilic Acyl Substitution via Acid Chloride Activation . By converting the 4-fluorobenzoic acid to its highly reactive acid chloride, we overcome the steric repulsion of the tert-butyl group. We employ a base-catalyzed Schotten-Baumann-type mechanism in an anhydrous organic solvent to drive the reaction to completion.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, revealing two commercially available precursors:

-

Nucleophile: 2-tert-butylaniline (Sterically hindered amine).

-

Electrophile: 4-fluorobenzoyl chloride (Generated in situ from 4-fluorobenzoic acid).

Figure 1: Retrosynthetic disconnection highlighting the steric challenge at the amine coupling partner.

Experimental Design & Safety

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 2-tert-butylaniline | Limiting Reagent | 1.0 | 149.24 | Liquid. Significant steric bulk. |

| 4-Fluorobenzoyl chloride | Electrophile | 1.2 | 158.56 | Moisture sensitive. Use fresh or generate in situ. |

| Triethylamine (TEA) | Base | 2.5 | 101.19 | Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | - | - | Anhydrous. 0.2 M concentration. |

| DMAP | Catalyst | 0.1 | 122.17 | Nucleophilic catalyst to boost reactivity. |

Safety Critical (MSDS Highlights)

-

4-Fluorobenzoyl chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle ONLY in a fume hood.

-

2-tert-butylaniline: Toxic by inhalation and skin contact.

-

DCM: Volatile, suspected carcinogen.

Detailed Experimental Protocol

Method A: Acid Chloride Activation (Recommended)

This method is preferred over coupling reagents (EDC/HATU) due to the low nucleophilicity of the hindered aniline.

Step 1: Preparation of Electrophile (If starting from Acid)

If purchasing 4-fluorobenzoyl chloride, skip to Step 2.

-

Charge a flame-dried RBF with 4-fluorobenzoic acid (1.0 equiv).

-

Add anhydrous DCM (5 mL/mmol).

-

Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by 2 drops of anhydrous DMF (Catalyst).

-

Stir at Room Temperature (RT) for 2 hours until gas evolution stops.

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Step 2: Amide Coupling

-

Setup: In a separate flame-dried 2-neck flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-tert-butylaniline (1.0 equiv, 10 mmol, ~1.49 g) in anhydrous DCM (40 mL).

-

Base Addition: Add Triethylamine (2.5 equiv, 25 mmol, ~3.5 mL) and DMAP (0.1 equiv, 1 mmol, 122 mg).

-

Expert Insight: DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered amine than the acid chloride itself.

-

-

Addition: Cool the amine solution to 0°C. Add the solution of 4-fluorobenzoyl chloride (1.2 equiv) in DCM dropwise over 15 minutes.

-

Control: Exotherm control is critical to prevent side reactions, though the steric bulk mitigates rapid reaction.

-

-

Reaction: Allow the mixture to warm to RT.

-

Reflux (Crucial for Hindered Substrates): Due to the ortho-tert-butyl group, RT stirring may be insufficient. Fit a reflux condenser and heat the mixture to mild reflux (40°C) for 12–16 hours.

-

Self-Validating Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (lower Rf, stains with ninhydrin/UV) should disappear.

-

Step 3: Workup & Purification

-

Quench: Cool to RT and dilute with DCM (50 mL).

-

Wash Sequence:

-

Wash 1: 1M HCl (2 x 30 mL) – Removes unreacted amine, TEA, and DMAP.

-

Wash 2: Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/hydrolyzed acid chloride.

-

Wash 3: Brine (1 x 30 mL) – Drying.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification:

-

The crude usually solidifies. Recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate .

-

If oil persists, perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Characterization

Expected Data:

-

Appearance: White to off-white crystalline solid.[1]

-

Yield: Typical isolated yields range from 75% to 85% using the Acid Chloride method.

-

1H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+): [M+H]⁺ expected at m/z ~272.14.

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield | Steric hindrance prevents attack. | Increase temperature (switch solvent to Toluene, reflux at 110°C). Add 0.5 equiv DMAP. |

| Starting Material Remains | Moisture deactivated acid chloride. | Ensure strictly anhydrous conditions. Use fresh Oxalyl Chloride. |

| Sticky Gum Product | Trapped solvent/impurities.[4] | Triturate with cold pentane or hexane to induce crystallization. |

References

-

Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

-

Due-Hansen, M. E., et al. (2016).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7] Organic & Biomolecular Chemistry, 14, 430-433.[6] Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

-

PubChem. (n.d.). 4-Fluorobenzamide Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Optimization of Crystal Habit and Purity for N-(2-tert-butylphenyl)-4-fluorobenzamide

Executive Summary

This application note details the purification of N-(2-tert-butylphenyl)-4-fluorobenzamide , a compound characterized by significant steric congestion and competing solubility profiles. The presence of a lipophilic ortho-tert-butyl group on the aniline ring, combined with the polar amide linkage and the electron-withdrawing 4-fluoro substituent, creates a unique challenge for crystallization.

Standard protocols often result in "oiling out" (liquid-liquid phase separation) rather than distinct nucleation due to the tert-butyl group disrupting planar packing. This guide provides a self-validating solvent screening method and two optimized recrystallization protocols designed to maximize yield (>85%) and purity (>99.5% HPLC).

Physicochemical Analysis & Solubility Logic

To design an effective protocol, we must first understand the molecular drivers of solubility for this specific target.

Structural Determinants[1][2][3]

-

Steric Hindrance (tert-Butyl): The bulky group at the ortho position forces the amide bond out of planarity with the phenyl ring. This reduces lattice energy compared to planar benzamides, increasing solubility in non-polar solvents and increasing the tendency to form amorphous oils.

-

Polarity (Amide Bond): Provides Hydrogen-bond donor/acceptor sites, necessitating a solvent capable of moderate polar interactions (e.g., Ethanol, Ethyl Acetate).

-

Lipophilicity (Fluorine + Alkyl): The molecule is significantly lipophilic. It will likely be sparingly soluble in water but highly soluble in hot toluene or chlorinated solvents.

Solvent System Strategy

Based on "Craig’s Test" principles and the molecule's profile, we propose two primary solvent systems:

-

System A (Green/Polar): Ethanol/Water.

-

System B (Lipophilic): Toluene/Heptane.

Pre-Formulation: Self-Validating Solvent Screen

Do not proceed to bulk recrystallization without this validation. Impurity profiles vary by synthesis batch; this micro-screen ensures the chosen solvent works for your specific crude material.

Protocol 1: Micro-Scale Solubility Test

Objective: Identify a solvent where the target is:

-

Insoluble at Room Temperature (RT, 20–25°C).

-

Soluble at Boiling Point (BP).

-

Crystallizes (not oils) upon cooling.

Procedure:

-

Place 50 mg of crude solid into a test tube.

-

Add 0.5 mL of solvent (Ethanol, Toluene, or Ethyl Acetate).

-

Observation A: If dissolved at RT

Solvent is too strong (Stop). -

If undissolved, heat to boiling (water bath or block).

-

Observation B: If undissolved at BP

Solvent is too weak (Stop). -

Observation C: If dissolved at BP, allow to cool slowly. Watch for crystals vs. oil droplets.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal solvent system.

Figure 1: Logic flow for identifying the thermodynamic sweet spot for recrystallization solvents.

Bulk Recrystallization Protocols

Method A: Ethanol/Water (Binary Solvent System)

Recommended for general purification and removal of inorganic salts.

Reagents:

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Activated Carbon (Optional, for colored impurities)

Step-by-Step Protocol:

-

Dissolution:

-

Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.

-

Add 40 mL Ethanol. Add a magnetic stir bar.[3]

-

Heat to reflux (approx. 80°C) on a stir plate.

-

Note: If not fully dissolved, add Ethanol in 5 mL increments until solution is clear. Do not exceed 80 mL total (if it takes more, the solvent is too weak).

-

-

Hot Filtration (Critical):

-

While boiling, if insoluble particles remain (dust, salts), filter quickly through a pre-warmed fluted filter paper or a heated glass funnel.[3]

-

Why? Cold funnels cause premature crystallization, clogging the filter.

-

-

Nucleation (The "Cloud Point"):

-

Return the clear filtrate to the heat. Bring back to a gentle boil.

-

Add hot Water dropwise via pipette.

-

Stop immediately when a persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of Ethanol to just clear the turbidity.

-

-

Crystallization:

-

Remove from heat.[3][4][6] Cover the flask mouth with foil (pierced).

-

Slow Cooling: Allow the flask to cool to RT on a wood or cork surface (insulator). Do not place directly on a cold bench.

-

Seeding: If the solution reaches 40°C without crystals, add a single "seed" crystal of pure product to induce nucleation.

-

-

Isolation:

Method B: Toluene/Heptane (Anti-Solvent Method)

Recommended if Method A results in "oiling out" or if the crude contains lipophilic oils.

Rationale: Toluene has a higher boiling point (110°C), allowing for better solubility of the bulky tert-butyl group, while Heptane acts as a gentle anti-solvent.

Protocol:

-

Dissolve crude solid in minimum boiling Toluene (approx. 3-5 mL per gram).

-

Slowly add Heptane (warm) until the solution becomes slightly cloudy.

-

Re-heat to clarify.

-

Allow to cool very slowly. The high solubility of the tert-butyl group in Toluene prevents rapid precipitation, favoring large, pure prisms.

Process Visualization & Troubleshooting

The following diagram outlines the physical workflow and critical control points (CCPs) where the process can fail.

Figure 2: Operational workflow. Note the feedback loop for seeding, which is critical for sterically hindered amides.

Troubleshooting Table: Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Oiling Out (Liquid droplets form at bottom) | Temp too high or cooling too fast; tert-butyl group preventing packing. | Re-heat to dissolve.[3] Add more solvent (dilute).[8] Seed the solution at a higher temperature. Cool slower. |

| Low Yield (<50%) | Too much solvent used; Product too soluble in cold solvent. | Evaporate 30% of solvent volume and re-cool. Use a stronger anti-solvent (e.g., more water). |

| Colored Crystals | Impurities trapped in lattice. | Re-dissolve and treat with Activated Charcoal (1% w/w) for 5 mins, then hot filter. |

| Melting Point Depression | Solvent occlusion or wet crystals. | Dry under high vacuum (>24h). Ensure no residual Toluene (if Method B used). |

Characterization Standards

To validate the success of the protocol, the final product must meet these metrics:

-

Appearance: White to off-white crystalline needles or prisms.

-

Melting Point: Sharp range (typically within 2°C). Note: Literature MP for similar fluorinated benzamides is often in the 130–160°C range; verify against your specific standard.

-

HPLC Purity: >99.5% (Area %).

-

1H NMR: Confirm integrity of the tert-butyl singlet (approx. 1.4 ppm) and amide proton (broad singlet, >8 ppm).

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).

-

Massachusetts Institute of Technology (MIT) OpenCourseWare. Recrystallization Guide. (Detailed theory on two-solvent systems).

-

University of Rochester. Tips and Tricks: Recrystallization Solvent Systems. (Practical advice on solvent polarity and "oiling out").

-

Schäfer, G.; Bode, J. W. "The Synthesis of Sterically Hindered Amides."[9] Chimia2014 , 68, 252–255.[9][10] (Context on the synthesis and physical properties of hindered amides).

-

University of Massachusetts Amherst. Recrystallization Summary and Theory. (Explanation of solubility curves and impurity removal).

Sources

- 1. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. reddit.com [reddit.com]

- 5. rubingroup.org [rubingroup.org]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. View of The Synthesis of Sterically Hindered Amides [chimia.ch]

Application Notes & Protocols: N-(2-tert-butylphenyl)-4-fluorobenzamide as a Versatile Intermediate in Organic Synthesis

Abstract

This document provides a detailed technical guide on the synthesis and application of N-(2-tert-butylphenyl)-4-fluorobenzamide, a key intermediate in contemporary organic synthesis. The strategic incorporation of a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom imparts unique chemical properties, making it a valuable scaffold for the development of novel pharmacologically active compounds and advanced materials. We present a robust protocol for the synthesis of this intermediate via amide coupling, discuss its physicochemical properties, and illustrate its utility in subsequent synthetic transformations. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory practice.

Introduction: The Strategic Importance of this compound

This compound is a bespoke chemical entity designed for utility as a molecular building block. Its structure is characterized by three key features:

-

A 4-Fluorobenzoyl Moiety: The fluorine atom is a bioisostere of a hydrogen atom but possesses significantly different electronic properties. Its high electronegativity can modulate the acidity of the amide N-H, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1] The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[1][2]

-

A Sterically Hindered 2-tert-butylaniline Fragment: The bulky tert-butyl group ortho to the amide linkage enforces a twisted conformation between the two aromatic rings. This steric hindrance can be exploited to control atropisomerism, influence the selectivity of subsequent reactions, and fine-tune the three-dimensional shape of a final molecule for optimal interaction with a protein binding pocket.

-

The Amide Linkage: The amide bond is a fundamental functional group in countless biologically active molecules. While exceptionally stable, it can also serve as a handle for further chemical modifications or act as a key hydrogen bond donor/acceptor. Benzamide derivatives, in particular, are known to possess a wide range of pharmacological activities, including anticonvulsant and anti-inflammatory properties.[3]

These features make this compound a valuable starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical and Spectroscopic Data

A thorough characterization of the intermediate is crucial for its effective use in subsequent synthetic steps.

| Property | Value |

| Molecular Formula | C₁₇H₁₈FNO |

| Molecular Weight | 271.33 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 146617-56-3 (related structure) |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate) |

Note: Spectroscopic data would be determined experimentally upon synthesis. Typical expected shifts in ¹H NMR would include signals for the tert-butyl protons (~1.4 ppm), aromatic protons (7.0-8.0 ppm), and the amide proton (a broad singlet, >8.0 ppm). The ¹⁹F NMR would show a singlet in the typical range for an aryl fluoride.[4]

Synthesis Protocol: Amide Coupling

The most direct and reliable method for synthesizing this compound is the coupling of 4-fluorobenzoic acid with 2-tert-butylaniline. While this can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, the use of modern coupling agents offers a milder and often more efficient one-pot procedure.

Rationale for Reagent Selection

-

Carboxylic Acid & Amine: These are the primary building blocks for the target molecule.

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.

-

HOBt (Hydroxybenzotriazole): Used as an additive with EDCI. It reacts with the O-acylisourea intermediate to form an activated ester. This strategy suppresses side reactions, such as the formation of an N-acylurea byproduct, and minimizes racemization if chiral centers are present.[5][6]

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDCI and to maintain a basic pH, which facilitates the deprotonation of the amine and the carboxylic acid.

-

DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol, 1.0 eq) and 2-tert-butylaniline (1.64 g, 11.0 mmol, 1.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reagent Addition: To the cooled, stirring solution, add HOBt (2.03 g, 15.0 mmol, 1.5 eq) and EDCI (2.88 g, 15.0 mmol, 1.5 eq). Finally, add DIPEA (2.61 mL, 15.0 mmol, 1.5 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate: Towards Bioactive Molecules

This compound is not an end in itself but a versatile platform for constructing more elaborate molecules. Its utility is demonstrated in its role as a scaffold for creating analogues for SAR studies. For example, the aromatic rings can be further functionalized to probe interactions with a biological target.

Representative Transformation: Electrophilic Aromatic Substitution

To illustrate its use as an intermediate, we present a protocol for a representative subsequent reaction: the nitration of the 2-tert-butylphenyl ring. This reaction introduces a nitro group, which can then be reduced to an amine, providing a new vector for molecular diversification.

Step-by-Step Protocol: Nitration

-

Reaction Setup: In a clean, dry flask, dissolve this compound (2.71 g, 10.0 mmol) in concentrated sulfuric acid (20 mL) at 0 °C. The sulfuric acid serves as both the solvent and the catalyst.

-

Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.75 mL, ~11.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the solution of the amide, maintaining the temperature at 0 °C. The bulky tert-butyl group will direct the nitration primarily to the para position.

-

Reaction: Stir the reaction at 0 °C for 2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice. This will cause the nitrated product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the nitrated derivative. This new intermediate, with its reactive nitro group, is now primed for further transformations, such as reduction to an amine, which can then be acylated, alkylated, or used in other coupling reactions.

Diversification Pathway Diagram

Caption: Pathway from the intermediate to diverse functionalized molecules.

Conclusion

This compound serves as an exemplary intermediate in modern organic synthesis. Its rational design combines steric and electronic features that are highly sought after in the construction of complex molecular architectures, particularly within medicinal chemistry. The protocols detailed herein provide a reliable and understandable pathway for its synthesis and subsequent elaboration. By understanding the causality behind the chosen experimental conditions, researchers can confidently adapt and apply these methods to their own synthetic targets, accelerating the discovery and development of new chemical entities.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(8), 4649-4665. Available at: [Link]

-

PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Available at: [Link]

-

Lu, T., Wang, B., Chang, W., Liu, L., & Li, J. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. The Journal of Organic Chemistry, 88(2), 818–827. Available at: [Link]

-

PubMed. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. National Center for Biotechnology Information. Available at: [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

N-(2-tert-butylphenyl)-4-fluorobenzamide purification challenges

Technical Support Center: Difficult Amide Couplings Topic: Troubleshooting N-(2-tert-butylphenyl)-4-fluorobenzamide Ticket ID: ORG-SYN-TB-004 Status: Open

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical guide for this compound. If you are here, you are likely facing low yields, inseparable impurities, or confusing NMR spectra.

The Root Cause: The 2-tert-butyl group on the aniline ring is the primary antagonist. It creates massive steric hindrance around the nucleophilic nitrogen. This prevents efficient attack on the carbonyl carbon of the 4-fluorobenzoyl electrophile and restricts rotation in the final product, leading to complex analytical data.

This guide prioritizes purification by chemical logic —exploiting the basicity difference between the hindered aniline and the neutral amide.

Part 1: The Purification Workflow (Decision Matrix)

Before attempting column chromatography, you must rigorously clean the crude mixture. The high lipophilicity of the tert-butyl group makes this molecule "sticky" on silica, often causing it to co-elute with impurities.

Figure 1: Purification logic flow. Note that the acid wash is prioritized to remove the sterically hindered starting material.

Part 2: Troubleshooting & FAQs

Issue 1: "I cannot remove the unreacted 2-tert-butylaniline."

Diagnosis: The ortho-tert-butyl group shields the nitrogen, making the aniline a poor nucleophile. This results in incomplete conversion. Furthermore, the steric bulk makes the aniline less basic than typical anilines, meaning a standard weak acid wash might fail to protonate and extract it.

Protocol: The "Aggressive" Acid Wash Standard 0.1 M HCl is often insufficient. You must force the protonation of the hindered amine.

-

Dissolve the crude residue in Ethyl Acetate (avoid DCM if possible, as emulsions are more common).

-

Wash 3 times with 1.0 M HCl .

-

Wash 1x with Brine to remove trapped water.

-

Dry over Na2SO4.

Verification: Check the TLC of the organic layer.[4][5] The lower spot (aniline) should be gone. If it persists, use 10% Citric Acid for a longer contact time (shake vigorously for 2 minutes).

Issue 2: "My product is oiling out during recrystallization."

Diagnosis: The tert-butyl group and the fluorine atom increase lipophilicity, while the ortho-substitution disrupts crystal lattice packing. This lowers the melting point, causing the compound to separate as an oil before it crystallizes.

Protocol: Anti-Solvent Titration Do not use a single solvent. Use a solvent/anti-solvent pair.[5]

-

System A (Preferred): Ethanol / Water.

-

Dissolve crude oil in minimal hot Ethanol (60°C).

-

Add warm Water dropwise until persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear it.

-

Crucial: Turn off the heat and let it cool to room temperature slowly in the oil bath (insulate the flask). Rapid cooling traps oil.

-

-

System B (Alternative): Hexanes / Ethyl Acetate.[6]

-

Dissolve in minimal EtOAc.

-

Layer Hexanes on top carefully.

-

Store at 4°C.

-

Issue 3: "My NMR shows double peaks. Is it impure?"

Diagnosis: Likely Rotamers (Atropisomerism). The ortho-tert-butyl group creates a high energy barrier to rotation around the Amide C-N bond. The molecule gets "stuck" in two conformations (cis and trans relative to the carbonyl oxygen), which interconvert slowly on the NMR timescale.

Verification Experiment: Variable Temperature (VT) NMR

-

Take a standard 1H NMR at 25°C (shows broad or double peaks).

-

Heat the NMR probe to 50°C or 60°C .

-

Result: If the peaks coalesce (merge) into sharp singlets, it is a pure compound exhibiting rotamerism. If they remain distinct, you have an impurity.

Figure 2: Analytical decision tree for distinguishing rotamers from impurities.

Part 3: Quantitative Data & Solvent Systems

Table 1: Recommended Solvent Systems

| Application | Solvent System | Notes |

| TLC / Flash Column | Hexanes : EtOAc (8:1 to 4:1) | The compound is very non-polar. Start with high hexane content. |

| Recrystallization | Ethanol : Water (9:1) | Best for inducing crystallization in "oily" amides. |

| NMR Solvent | DMSO-d6 (over CDCl3) | DMSO often sharpens rotamer peaks due to H-bonding stabilization; allows higher temp VT-NMR. |

| Reaction Solvent | DCM or Toluene | If using Acid Chloride method. Toluene allows higher heat to overcome steric barrier. |

Part 4: Synthesis Optimization (Preventative Measures)

If purification fails, the reaction conversion was likely too low. The ortho-t-butyl group requires high-energy coupling methods.

-

Avoid Standard Coupling Reagents: EDC/HOBt or HATU often fail to drive this reaction to completion because the activated ester is not electrophilic enough to overcome the steric wall of the aniline.

-

Use Acid Chlorides: Convert 4-fluorobenzoic acid to the acid chloride (SOCl2, reflux). React this with the aniline using Pyridine as the solvent/base. The Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that can overcome the steric hindrance.

-

Microwave Irradiation: If using coupling reagents, microwave heating (100°C, 15 mins) can provide the thermal energy required to surmount the rotational barrier for bond formation.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Luker, T., et al. (2010). "SB-705498: A Potent, Selective and Orally Bioavailable TRPV1 Antagonist Suitable for Clinical Development." Bioorganic & Medicinal Chemistry Letters, 20(19), 5802-5806. (Describes synthesis and purification of similar ortho-substituted benzamides).

-

Bain, A. D. (2008). "Chemical Exchange in NMR." Annual Reports on NMR Spectroscopy, 63, 23-48. (Authoritative source on NMR coalescence and rotamers).

Sources

Overcoming solubility issues of N-(2-tert-butylphenyl)-4-fluorobenzamide

Technical Support Center: N-(2-tert-butylphenyl)-4-fluorobenzamide

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. Researchers working with novel chemical entities, particularly those with high lipophilicity and crystalline structures, frequently encounter solubility hurdles. This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, in-depth framework for understanding and systematically overcoming the solubility issues associated with this compound. We will move from foundational principles to advanced, field-proven protocols, explaining the causality behind each recommendation to ensure your experimental success.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental questions regarding the physicochemical properties of this compound that underpin its challenging solubility profile.

Q1: Why is this compound so poorly soluble in aqueous solutions?

A: The poor aqueous solubility of this molecule is a direct result of its chemical structure, which features a combination of high lipophilicity and strong intermolecular forces.

-

Lipophilic Moieties: The structure contains two aromatic rings (a phenyl and a fluorophenyl group) and a bulky, nonpolar tert-butyl group. These components are hydrophobic, meaning they are energetically unfavorable to interact with polar water molecules.[1]

-

Polar Amide Linker: The central amide group (-CONH-) is polar and capable of forming strong hydrogen bonds.[2] In the solid state, these amide groups will form strong intermolecular hydrogen bonds with each other, creating a highly stable crystal lattice.

-

High Crystal Lattice Energy: Overcoming the energy of this stable crystal is a prerequisite for dissolution. Water, despite being a strong hydrogen-bonding solvent, cannot effectively disrupt this lattice because the large nonpolar regions of the molecule prevent efficient solvation of the individual molecules. Compounds with these characteristics are often referred to as "brick-dust" and typically fall into the Biopharmaceutical Classification System (BCS) Class II or IV, signifying low solubility as a major barrier to bioavailability.[3][4]

Q2: What are the predicted physicochemical properties of this compound?

A: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure using computational models, which are crucial for anticipating its behavior.[5][6][7] These predictions guide our initial solvent selection and formulation strategy.

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~285.35 g/mol | Higher molecular weight often correlates with lower solubility. |

| logP (Lipophilicity) | > 4.5 | A high logP indicates very poor aqueous solubility and a strong preference for lipid/nonpolar environments.[8] |

| Hydrogen Bond Donors | 1 (from the amide N-H) | Capable of hydrogen bonding, contributing to high crystal lattice energy.[2] |

| Hydrogen Bond Acceptors | 2 (from the amide C=O and F) | Can accept hydrogen bonds from protic solvents. |

| Aqueous Solubility | Predicted to be very low (<10 µg/mL) | Confirms the need for advanced solubilization techniques.[9] |

Note: These values are estimates from computational models and should be used as a guide. Experimental determination is recommended.

Part 2: Troubleshooting Guide - From Simple Solvents to Advanced Formulations

This section provides a systematic, question-driven approach to solubilizing your compound, starting with common laboratory solvents and progressing to more complex, specialized formulation systems.

Q3: I am struggling to prepare a stock solution. Which organic solvents should I try first?

A: Given the compound's high lipophilicity, polar protic solvents like methanol and ethanol may be insufficient. A systematic screening approach is the most effective strategy. We recommend starting with stronger, aprotic polar solvents.

The following workflow provides a logical progression for identifying a suitable solvent system for creating a high-concentration stock solution (e.g., 10-50 mM).

Caption: Logical workflow for initial solvent screening.

-

Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a clear glass vial.

-

Initial Test: Add a calculated volume of your first-choice solvent (e.g., DMSO) to reach your target high concentration (e.g., 50 mM).

-

Agitation: Vortex the vial vigorously for 1-2 minutes. Observe for dissolution.

-

Energy Input (If Needed): If the compound is not fully dissolved, use a sonicating water bath for 10-15 minutes or gently warm the vial to 40-50°C.[10] Use caution with volatile solvents.

-

Observation: Allow the solution to return to room temperature. A successful solvent will keep the compound fully dissolved without any precipitation.

-

Co-Solvent Trial: If a single solvent fails, repeat the process using a pre-mixed co-solvent system. Common systems for poorly soluble drugs include combinations of DMSO, ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP).[11][12]

Q4: I have found a solvent system, but my compound precipitates when I add it to my aqueous cell culture media. What is happening and how do I fix it?

A: This is a classic problem called "fall-out" or precipitation upon dilution. It occurs because the high concentration of organic solvent in your stock solution is diluted by the aqueous buffer, drastically lowering the solvent's overall solvating power and causing the hydrophobic compound to crash out of solution.

Solution: The key is to use a formulation strategy that creates a stable dispersion in the aqueous phase. For in vitro work, this often involves the use of solubilizing excipients.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.[13]

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

This protocol aims to create an aqueous stock solution where the drug is maintained in a soluble complex.

-

Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer or cell culture grade water. Gentle warming may be required to fully dissolve the cyclodextrin.

-

Add Compound: Add the solid this compound powder directly to the cyclodextrin solution.

-

Complexation: Vortex the mixture vigorously. Place it on a rotator or shaker at room temperature overnight to allow for maximum complex formation. Sonication can be used to accelerate the process.

-

Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

-

Final Stock: Carefully collect the supernatant. This is your aqueous, complexed stock solution. Its concentration should be determined analytically (e.g., via HPLC-UV). This stock is now ready for dilution into your final assay medium.

Q5: Can I use pH adjustment to increase the solubility of this compound?

A: Generally, no. The amide functional group is considered neutral over the physiological pH range (pH 1-14) and does not readily ionize.[2] Therefore, altering the pH of the solution is unlikely to significantly increase the solubility of this compound.[4] While pH adjustment is a powerful technique for weakly acidic or basic drugs, it is not an effective primary strategy for neutral amides.[16]

Q6: For an in vivo study, what other formulation approaches should I consider?

A: For in vivo applications, especially oral or parenteral routes, more advanced formulation strategies are often required to enhance both solubility and bioavailability. These techniques are typically more complex and require specialized expertise.

| Technique | Mechanism of Action | Pros | Cons |

| Co-solvents | Reduces solvent polarity to better match the solute.[11] | Simple to prepare; suitable for initial PK studies. | Risk of precipitation upon injection/dilution; potential for solvent toxicity. |

| Cyclodextrin Complexation | Encapsulates the drug in a soluble carrier.[13][15] | Increases aqueous solubility; can reduce toxicity; established regulatory path. | Limited drug loading capacity; potential for nephrotoxicity with some CDs at high doses. |

| Surfactant Micelles | Forms nanosized micelles that solubilize the drug in their hydrophobic core.[11] | High drug loading possible; can be used for IV formulations. | Surfactants can have their own biological effects or toxicity (e.g., Cremophor EL). |

| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility.[17][18] | Can dramatically increase solubility and dissolution rate; suitable for oral solid dosage forms. | Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion); physical stability can be a concern. |

| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[8] | Enhances oral absorption by utilizing lipid absorption pathways; protects the drug from degradation. | Complex formulation development; potential for GI side effects. |

References

-

Shinde, G., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Popovici, I., & Dăneț, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]

-

Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]

-

DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

-

Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available at: [Link]

-